2'-Deoxyuridine-5,6-D2

Vue d'ensemble

Description

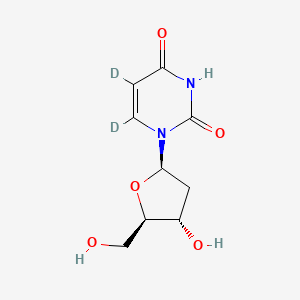

2’-Deoxyuridine-5,6-D2 is a deuterated analog of 2’-deoxyuridine, a nucleoside that is essential for DNA synthesis. The deuterium substitution in 2’-Deoxyuridine-5,6-D2 makes it a useful tool for studying DNA replication and repair mechanisms, as well as for developing new drugs for cancer and viral infections.

Méthodes De Préparation

The preparation of 2’-Deoxyuridine-5,6-D2 involves synthetic routes that typically include the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. One common method involves the use of deuterated solvents and catalysts to achieve the desired isotopic labeling. Industrial production methods may involve large-scale synthesis using automated systems to ensure high purity and yield .

Analyse Des Réactions Chimiques

2’-Deoxyuridine-5,6-D2 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation to form uracil derivatives or reduction to form dihydro derivatives.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling and Heck alkenylation are commonly used to modify the nucleoside base.

Common reagents used in these reactions include palladium catalysts, halogenated solvents, and various nucleophiles. Major products formed from these reactions include modified nucleosides with enhanced biological properties .

Applications De Recherche Scientifique

Overview

2'-Deoxyuridine-5,6-D2 is a deuterated analog of 2'-deoxyuridine, a crucial nucleoside involved in DNA synthesis. The incorporation of deuterium atoms enhances its utility in various scientific research applications, particularly in studying DNA processes and developing therapeutic agents.

Scientific Research Applications

1. Chemistry

- Precursor for Nucleoside Synthesis : this compound serves as a precursor in synthesizing other nucleoside analogs, which are essential for various biochemical studies and drug development.

- Labeling Substrate : The compound is used as a labeling substrate in chemical reactions, allowing researchers to track molecular interactions and pathways involving nucleotides.

2. Molecular Biology

- DNA Replication Studies : The deuterium substitution allows for detailed studies on DNA replication mechanisms. Researchers can utilize this compound to investigate how deuterium affects the kinetics and fidelity of DNA polymerases during replication.

- DNA Repair Mechanisms : The compound is instrumental in studying DNA repair pathways, providing insights into how cells respond to oxidative stress and damage.

3. Medicine

- Drug Development : this compound is being explored as a potential therapeutic agent against cancer and viral infections. Its unique isotopic properties may enhance the efficacy and specificity of drug candidates.

- Diagnostic Applications : It can be utilized in diagnostic assays to detect metabolic disorders related to nucleoside metabolism, aiding in early diagnosis and treatment planning.

4. Industrial Applications

- Production of Labeled Nucleosides : The compound is used in the production of labeled nucleosides for research purposes. These labeled compounds are vital for understanding biological processes and developing new therapies.

Case Studies

Numerous studies have illustrated the applications of this compound:

- DNA Replication Kinetics : Research demonstrated that the incorporation of deuterated nucleotides like this compound into DNA allows for real-time tracking of replication processes using mass spectrometry techniques.

- Therapeutic Development : A study explored the efficacy of deuterated nucleosides in enhancing the stability and bioavailability of antiviral drugs, leading to improved outcomes in preclinical models.

- Metabolic Disorder Diagnostics : Clinical research has utilized this compound to develop assays that detect alterations in nucleotide metabolism associated with specific genetic disorders.

Mécanisme D'action

2’-Deoxyuridine-5,6-D2 exerts its effects by being incorporated into DNA during replication. The deuterium atoms in the compound can alter the stability and structure of the DNA, affecting its function. The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis . This mechanism is particularly useful in the development of antiviral and anticancer therapies .

Comparaison Avec Des Composés Similaires

2’-Deoxyuridine-5,6-D2 is similar to other deoxyuridine analogs, such as:

5-Iodo-2’-deoxyuridine (IUdR): Used as an anticancer and antiviral agent.

5-Fluoro-2’-deoxyuridine (FUdR): Used in cancer treatment.

5-Bromo-2’-deoxyuridine (BrdU): Used in cell proliferation studies.

What sets 2’-Deoxyuridine-5,6-D2 apart is its deuterium substitution, which provides unique properties for studying DNA replication and repair mechanisms, as well as for developing new therapeutic agents.

Activité Biologique

2'-Deoxyuridine-5,6-D2 is a deuterated analog of 2'-deoxyuridine, a nucleoside that plays a critical role in DNA synthesis. This compound has garnered attention due to its potential applications in biological research and medicine, particularly in understanding DNA metabolism and the mechanisms of action of various therapeutic agents.

This compound is characterized by the presence of deuterium isotopes at the 5 and 6 positions of the uridine base. This modification alters its physical and chemical properties, making it useful for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

- Inhibition of Enzymatic Activity :

- Chromosomal Effects :

- Binding Affinity :

Applications in Research

- Fluorescence Probes : Due to its structural properties, this compound is utilized as a fluorescence probe for studying nucleic acids.

- Polymerase Chain Reaction (PCR) : It serves as a substrate in PCR processes, aiding in the amplification of specific DNA sequences.

Study 1: Effects on Neuronal Cells

A study conducted by Reidy et al. demonstrated that treatment with deoxyuridine resulted in increased expression of fragile sites on chromosomes, indicating that it may compromise genomic integrity under certain conditions. The study highlighted the importance of monitoring deoxynucleoside levels in cellular contexts where DNA synthesis is crucial .

Study 2: Thymidylate Synthetase Inhibition

Research has shown that deoxyuridine analogs can decrease thymidylate synthetase activity, leading to impaired DNA synthesis. This effect was particularly pronounced when cells were exposed to elevated levels of deoxynucleosides, suggesting a dose-dependent relationship between the compound and thymidylate synthesis inhibition .

Data Tables

Propriétés

IUPAC Name |

5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-AQAQJVFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.